molecular formula C12H18ClNO B13460514 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 1079651-42-5

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B13460514
CAS No.: 1079651-42-5
M. Wt: 227.73 g/mol
InChI Key: XPYRDYGDKSQICS-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-formylphenylmethylpyrrolidine or 2-carboxyphenylmethylpyrrolidine.

    Reduction: Formation of 2-(2-methoxycyclohexyl)methylpyrrolidine.

    Substitution: Formation of 2-(2-alkoxyphenyl)methylpyrrolidine derivatives.

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolidine: A simpler analog with a methyl group instead of the methoxyphenylmethyl group.

    2-(2-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring.

    2-(2-Methoxybenzyl)pyrrolidine: Similar structure but without the hydrochloride salt form.

Uniqueness

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

1079651-42-5

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H

InChI Key

XPYRDYGDKSQICS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCCN2.Cl

Origin of Product

United States

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